molecular formula C17H20N2O4 B12602846 Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate CAS No. 918407-80-4

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12602846
CAS No.: 918407-80-4
M. Wt: 316.35 g/mol
InChI Key: QXMTWUCZFZYSBR-UHFFFAOYSA-N
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Description

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 5-butyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxamide

Uniqueness

Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new molecules with tailored functionalities .

Properties

CAS No.

918407-80-4

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

dimethyl 5-butyl-1-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

QXMTWUCZFZYSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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